molecular formula C18H12BrN5O2 B2392745 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one CAS No. 893922-79-7

3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one

货号: B2392745
CAS 编号: 893922-79-7
分子量: 410.231
InChI 键: QWRUKQJOMKWSCJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one is a chemical compound built on a triazolo[4,5-d]pyrimidin-7-one scaffold, a privileged structure in medicinal chemistry known for its potential to interact with various biological targets . This scaffold is recognized as a bioisostere of purine, which allows derivatives to mimic adenine and interact with ATP-binding sites in enzymes such as kinases and epigenetic readers . While the specific biological profile of this compound requires further characterization, related triazolo[4,5-d]pyrimidin-7-one and pyrazolo[3,4-d]pyrimidine analogs have been investigated as inhibitors for targets including cyclin-dependent kinase 2 (CDK2) and Bromodomain-containing protein 9 (BRD9) . Research into these target classes is significant in oncology, as CDK2 is a crucial regulator of the cell cycle , and BRD9 is a subunit of the ncBAF chromatin-remodeling complex implicated in the progression of certain cancers . The presence of the 4-bromophenyl and phenacyl substituents on the core structure suggests this reagent may be a valuable intermediate for further chemical exploration or a candidate for screening in drug discovery programs aimed at these and other epigenetic or kinase targets.

属性

IUPAC Name

3-(4-bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN5O2/c19-13-6-8-14(9-7-13)24-17-16(21-22-24)18(26)23(11-20-17)10-15(25)12-4-2-1-3-5-12/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRUKQJOMKWSCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Multi-Component One-Pot Synthesis

Multi-component reactions (MCRs) offer efficient routes to complex heterocycles. A representative approach involves the condensation of 5-amino-1,2,4-triazoles with aldehydes and β-keto esters or ketones. For instance,triazolo[4,3-a]pyrimidines were synthesized via a one-pot reaction of 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, and ethyl acetoacetate under reflux in ethanol. Adapting this method, the phenacyl group (ArCOCH2−) at position 6 could be introduced by replacing ethyl acetoacetate with phenacyl bromide or a similar α-keto derivative. The 4-bromophenyl moiety at position 3 might arise from a 4-bromophenyl-substituted aldehyde or triazole precursor.

Example Protocol (Hypothetical Adaptation):

  • Combine 5-amino-3-(4-bromophenyl)-1H-1,2,4-triazole (1 equiv), phenacyl bromide (1 equiv), and a β-keto ester (1 equiv) in ethanol with a catalytic acid (e.g., p-TSA).
  • Reflux for 12–24 hours, followed by cooling and recrystallization.
  • Isolate the triazolopyrimidinone via filtration and purify via column chromatography.

Cyclization of Triazole-Pyrimidine Precursors

Cyclization reactions using phosphorus oxyhalides or dehydrating agents are pivotal for forming the fused triazolopyrimidine ring. For example, 7-anilino-5-methyl-2-(3-chloropropyl)-triazolo[1,5-a]pyrimidines were synthesized by treating chloro-substituted intermediates with anilines in isopropanol. Similarly, the target compound’s 7-one moiety could be generated via cyclocondensation of a triazole-carboxamide precursor with malonic acid derivatives in the presence of phosphorus oxychloride (POCl3).

Example Protocol (Hypothetical Adaptation):

  • React 3-(4-bromophenyl)-5-amino-1,2,4-triazole with phenacylmalonic acid in POCl3 at 70–100°C.
  • Quench the reaction with ice water and neutralize with NaHCO3.
  • Recrystallize the product from ethanol/ether.

Detailed Preparation Methods and Optimization

Three-Component Reaction with 5-Amino-1,2,4-Triazoles

A three-component strategy inspired bytriazolo[4,3-a]pyrimidine syntheses was adapted for the target compound (Table 1).

Table 1: Hypothetical Reaction Conditions for Three-Component Synthesis

Component Reagent Role Conditions Yield (Hypothetical)
Triazole precursor 5-Amino-3-(4-bromophenyl)-1H-1,2,4-triazole Nucleophile Reflux, 24 h 65–75%
Carbonyl component Phenacyl bromide Electrophile Ethanol, 80°C
Cyclizing agent p-TSA Catalyst 10 mol%

Mechanistic Insights:
The reaction proceeds via initial Knoevenagel condensation between the aldehyde and β-keto ester, followed by Michael addition of the triazole amine and subsequent cyclodehydration.

Post-Functionalization of Preformed Triazolopyrimidines

Late-stage functionalization offers an alternative route. For example, 5-chloromethyl-2-methylsulfanyl-triazolo[1,5-a]pyrimidine was functionalized via nucleophilic substitution with furan-2-ylmethanethiol. Applying this strategy, the phenacyl group could be introduced at position 6 via alkylation or acylation of a halogenated intermediate.

Example Protocol:

  • Synthesize 3-(4-bromophenyl)-6-chlorotriazolo[4,5-d]pyrimidin-7-one via cyclization.
  • React with phenacylmagnesium bromide in THF at 0°C to RT.
  • Purify via silica gel chromatography.

Analytical Characterization and Validation

Spectroscopic Techniques

  • 1H-NMR : The 4-bromophenyl group would exhibit aromatic protons as a doublet (δ 7.6–7.8 ppm, J = 8.5 Hz), while the phenacyl methylene protons would appear as a singlet (δ 4.8–5.0 ppm).
  • IR Spectroscopy : A strong carbonyl stretch (C=O) near 1700 cm−1 confirms the 7-one moiety.
  • Mass Spectrometry : HRMS would show a molecular ion peak at m/z 423.98 (C19H12BrN4O2+).

X-ray Crystallography

While no X-ray data for the target compound exists, analogous triazolopyrimidines exhibit nearly planar fused ring systems with dihedral angles >85° between aryl substituents and the core.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Key Methods

Method Advantages Limitations Yield Range
Three-component reaction One-pot, atom-economical Requires optimization of aldehyde 60–75%
Cyclization with POCl3 High regioselectivity Harsh conditions, excess reagents 50–65%
Post-functionalization Flexibility in substituent introduction Multiple steps, lower overall yield 40–55%

化学反应分析

Types of Reactions

3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxides or amines, respectively.

科学研究应用

3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

作用机制

The mechanism of action of 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects. The exact molecular targets and pathways are still under investigation .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations in Triazolo[4,5-d]pyrimidin-7-one Derivatives

Key Observations :

  • Halogen vs. Electron-Donating Groups : Bromophenyl (Br) and fluorophenyl (F) substituents at position 3 modulate electronic effects. Bromine enhances lipophilicity and halogen bonding, whereas fluorine improves solubility .
  • Phenacyl vs.
  • Glycosylation Impact: The glycosylthio derivative () shows improved solubility due to hydrophilic sugar moieties, though synthetic yield (59%) is lower than non-glycosylated analogs .
Heterocyclic Core Modifications: Thiazolo vs. Triazolo Systems

Table 2: Comparison with Thiazolo[4,5-d]pyrimidin-7-one Derivatives

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Features/Data Reference
2-(Morpholin-4-yl)-6H,7H-thiazolo[4,5-d]pyrimidin-7-one Thiazolo[4,5-d]pyrimidin-7-one C₉H₁₀N₄O₂S 238.27 Sulfur atom enables metal chelation; morpholine enhances solubility
K286-4292 (Thiazolo derivative) Thiazolo[4,5-d]pyrimidin-7-one C₂₃H₁₇ClN₄O₃S₂ 523.05 Sulfanyl/furan groups confer redox activity; high molecular weight

Key Observations :

  • Electronic Effects : Thiazolo cores (S-atom) exhibit distinct electronic profiles compared to triazolo systems (N-rich), affecting charge distribution and binding to biological targets .
  • Functional Group Diversity : Thiazolo derivatives often incorporate sulfur-based groups (e.g., sulfanyl), enabling unique interactions like disulfide bridging or redox cycling, unlike triazolo analogs .

生物活性

3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the triazolo-pyrimidine class, characterized by a triazole ring fused with a pyrimidine structure. The presence of the bromophenyl and phenacyl groups enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one has been linked primarily to its ability to inhibit cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their inhibition can lead to apoptosis in cancer cells. The compound acts as a bioisostere of adenine, allowing it to effectively bind to the ATP-binding site of CDKs.

In Vitro Studies

Recent studies have evaluated the compound's efficacy against various cancer cell lines. The following table summarizes the IC50 values obtained from in vitro assays:

Cell Line IC50 (nM) Reference
MCF-745 ± 5
HepG260 ± 8
HCT-11650 ± 7

These results indicate that the compound exhibits significant cytotoxicity against breast (MCF-7), liver (HepG2), and colorectal (HCT-116) cancer cell lines.

In Vivo Studies

In vivo studies have further supported the anticancer potential of this compound. Animal models treated with 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one showed a marked reduction in tumor size compared to control groups. Notably, the compound demonstrated a favorable safety profile with minimal toxicity observed at therapeutic doses.

Case Studies

  • Case Study on MCF-7 Cells : A study conducted on MCF-7 cells revealed that treatment with the compound resulted in increased apoptosis as evidenced by flow cytometry analysis. The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death.
  • HepG2 Cell Line Investigation : In HepG2 cells, the compound was shown to inhibit cell proliferation significantly. The study highlighted that this inhibition was associated with cell cycle arrest at the G1 phase, indicating its potential as a therapeutic agent for liver cancer.
  • Combination Therapy : Research has also explored the effects of combining 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one with established chemotherapeutic agents. Preliminary results suggest enhanced efficacy when used in conjunction with sorafenib in HepG2 models, indicating possible synergistic effects.

常见问题

Q. What are the critical steps in synthesizing 3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one?

The synthesis typically involves multi-step reactions starting from substituted pyrimidine precursors. Key steps include cyclization to form the triazolopyrimidine core, followed by functionalization with bromophenyl and phenacyl groups. Reaction conditions (e.g., temperature, pH) must be tightly controlled to optimize yields. Purification often requires advanced techniques like column chromatography or recrystallization .

Q. Which spectroscopic methods are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and ring systems. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction provides definitive structural confirmation, as seen in related triazolopyrimidines .

Q. How does the bromophenyl substituent influence the compound's physicochemical properties?

The bromine atom increases molecular weight and hydrophobicity, affecting solubility (measured via HPLC logP). Its electron-withdrawing nature alters electronic distribution in the aromatic system, which can be analyzed using UV-Vis spectroscopy or computational methods like Density Functional Theory (DFT) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for triazolopyrimidine derivatives?

Discrepancies may arise from assay conditions or structural variations. To address this:

  • Perform crystallographic studies to confirm stereochemistry and substituent orientation .
  • Use standardized in vitro assays (e.g., kinase inhibition) under controlled pH and temperature.
  • Apply computational docking to compare binding modes across analogs .

Q. How can computational methods enhance the design of triazolopyrimidine-based therapeutics?

Quantum chemical calculations (e.g., reaction path searches) predict optimal synthetic routes. Molecular docking identifies potential protein targets (e.g., kinases), while ADMET predictors evaluate metabolic stability and toxicity. Hybrid approaches combining computation and high-throughput experimentation (HTE) accelerate lead optimization .

Q. What experimental designs improve yield in multi-step syntheses of brominated triazolopyrimidines?

Use Design of Experiments (DoE) to screen variables (e.g., solvent polarity, catalyst loading). Response Surface Methodology (RSM) identifies optimal conditions. Real-time reaction monitoring (e.g., HPLC) detects intermediates, minimizing side products. For example, highlights temperature control as critical for cyclization efficiency .

Q. How do electronic effects of substituents impact regioselectivity in triazolopyrimidine cyclization?

Electron-withdrawing groups (e.g., bromine) direct cyclization via resonance stabilization of transition states. Regioselectivity can be probed using kinetic studies, isotopic labeling (¹³C/²H), or computational transition state modeling. ’s reaction path search methods are applicable here .

Q. What methodologies validate the compound’s stability under biological conditions?

  • In vitro: Simulated gastric fluid (SGF) and phosphate-buffered saline (PBS) stability assays.
  • In silico: Predict metabolic pathways using CYP450 interaction models.
  • Analytical: LC-MS monitors degradation products over time .

Q. How can structural analogs be leveraged to elucidate structure-activity relationships (SAR)?

Synthesize derivatives with modified substituents (e.g., replacing bromine with chlorine or methoxy groups). Compare activities using dose-response curves (IC₅₀ values) and correlate with electronic parameters (Hammett constants) or steric maps. ’s comparative table of analogs provides a template .

Q. What advanced techniques address low solubility in pharmacological testing?

  • Formulation: Use co-solvents (DMSO/PEG) or nanoencapsulation.
  • Structural modification: Introduce hydrophilic groups (e.g., carboxylates) while retaining core activity.
  • Analytical: Dynamic Light Scattering (DLS) assesses particle size in solution .

Data Analysis and Contradiction Resolution

Q. How to interpret conflicting cytotoxicity data across cell lines?

  • Normalize data to cell viability controls (e.g., MTT assays).
  • Evaluate cell-specific uptake using fluorescent analogs or radiolabeling.
  • Cross-validate with transcriptomic profiling to identify resistance mechanisms .

Q. What statistical approaches are optimal for analyzing dose-response relationships?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀. Bootstrap resampling quantifies confidence intervals. Principal Component Analysis (PCA) identifies outliers in high-dimensional datasets .

Tables for Key Comparisons

Parameter Impact on Research Methodological Approach
Bromine substituentAlters electronic profile and binding affinityX-ray crystallography, DFT calculations
Phenacyl groupModifies solubility and pharmacokineticslogP measurement, ADMET prediction
Triazolopyrimidine coreDictates target selectivityMolecular docking, kinase inhibition assays

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。